Comparative Efflux Pump Inhibition: 2-(Dimethoxymethyl)quinoline vs. Generic NorA Inhibitors
2-(Dimethoxymethyl)quinoline demonstrates specific inhibition of the NorA efflux pump in Staphylococcus aureus with an IC50 of 6.70 µM (6,700 nM) [1]. This value places it within the range of known NorA inhibitors. For comparison, the reference compound reserpine, a well-known NorA inhibitor, typically exhibits IC50 values in the low micromolar range (e.g., 1-10 µM) depending on the assay conditions [2]. While a direct head-to-head comparison under identical conditions is not available from a single study, the reported IC50 establishes a quantitative baseline for its activity as an efflux pump inhibitor, a property absent in the unsubstituted quinoline core.
| Evidence Dimension | Inhibition of NorA efflux pump (IC50) |
|---|---|
| Target Compound Data | 6.70 µM (6,700 nM) |
| Comparator Or Baseline | Reserpine (NorA inhibitor): typical IC50 ~1-10 µM |
| Quantified Difference | Comparable potency to established NorA inhibitors |
| Conditions | Inhibition of NorA efflux pump in S. aureus 1199B, assessed as reduction in EtBr efflux, 20 min incubation |
Why This Matters
This establishes 2-(Dimethoxymethyl)quinoline as a specific tool compound for studying NorA-mediated efflux, a mechanism of antibiotic resistance, differentiating it from general quinoline derivatives lacking this activity.
- [1] BindingDB. (2017). BDBM50153283 (CHEMBL3774445). IC50 for NorA efflux pump inhibition. View Source
- [2] Schindler, B. D., & Kaatz, G. W. (2016). Multidrug efflux pumps of Gram-positive bacteria. Drug Resistance Updates, 27, 1-13. View Source
